molecular formula C12H13NO3 B2360776 [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287284-00-6

[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2360776
CAS No.: 2287284-00-6
M. Wt: 219.24
InChI Key: WHCNYVWNUJBMDO-UHFFFAOYSA-N
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Description

[3-(3-Nitrophenyl)-1-bicyclo[111]pentanyl]methanol is a complex organic compound characterized by a bicyclo[111]pentane core with a methanol group and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves multi-step organic reactions. One common approach is the nucleophilic addition of a bicyclo[1.1.1]pentane derivative to a nitrophenyl ketone, followed by reduction to form the methanol group. The reaction conditions often require the use of strong bases and reducing agents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and continuous flow reactors to handle the reactions and purifications.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for aromatic substitutions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bicyclo[1.1.1]pentane core provides structural rigidity. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with a different position of the nitro group.

    [3-(3-Aminophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with an amine group instead of a nitro group.

Uniqueness

[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is unique due to the specific positioning of the nitro group and the methanol group on the bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-8-11-5-12(6-11,7-11)9-2-1-3-10(4-9)13(15)16/h1-4,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCNYVWNUJBMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=CC=C3)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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